4-[Ethenyl(dimethyl)silyl]benzoic acid
Description
4-[Ethenyl(dimethyl)silyl]benzoic acid is a silicon-containing benzoic acid derivative characterized by a dimethylsilyl group substituted with an ethenyl moiety at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the unique electronic and steric properties of organosilicon groups, which may enhance its reactivity in cross-coupling reactions or catalytic applications.
Properties
CAS No. |
66259-07-2 |
|---|---|
Molecular Formula |
C11H14O2Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-[ethenyl(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C11H14O2Si/c1-4-14(2,3)10-7-5-9(6-8-10)11(12)13/h4-8H,1H2,2-3H3,(H,12,13) |
InChI Key |
SFTHLIGYLPKZDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethenyl(dimethyl)silyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with vinyl(dimethyl)silane under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-[Ethenyl(dimethyl)silyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[Ethenyl(dimethyl)silyl]benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethenyl(dimethyl)silyl]benzoic acid involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric structures. The benzoic acid moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[Ethenyl(dimethyl)silyl]benzoic acid with structurally related compounds, focusing on substituent effects, synthesis methodologies, and physicochemical properties.
Substituent Effects and Functional Group Diversity
- The azetidinone and thiazolidinone derivatives (e.g., ) highlight the role of heterocyclic substituents in modulating biological activity, though their synthesis pathways differ significantly from silyl-based compounds.
Biological Activity
4-[Ethenyl(dimethyl)silyl]benzoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C11H14O2Si
- Molecular Weight : 206.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the silyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular components. This compound may influence enzyme activity, protein interactions, and cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The silyl group may enhance the stability of reactive intermediates, contributing to the overall antioxidant capacity.
Antimicrobial Properties
Studies have shown that benzoic acid derivatives demonstrate antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds related to benzoic acid have been reported to exhibit anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Data Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
-
Antioxidant Evaluation
A study assessed the antioxidant activity of various benzoic acid derivatives, including this compound. The compound demonstrated significant free radical scavenging ability, indicating its potential as a natural antioxidant agent. -
Antimicrobial Testing
In vitro tests were conducted against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited notable antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. -
Anti-inflammatory Mechanism
Research involving human fibroblasts showed that treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its role in modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
